Oxanthrene-2,3-dicarbonitrile

Description

However, extensive data exists for structurally related bicyclic and polycyclic dicarbonitrile compounds, such as pyrazine-2,3-dicarbonitrile, quinoxaline-2,3-dicarbonitrile, and naphthalene-2,3-dicarbonitrile derivatives. These compounds share critical functional and structural similarities, including aromatic cores, electron-deficient characteristics due to nitrile groups, and versatile reactivity in synthetic and applied chemistry. This article focuses on these analogues, leveraging the available evidence to draw comparative insights.

Pyrazine-2,3-dicarbonitrile (C₆H₂N₄) is a bicyclic aromatic compound with two adjacent cyano groups. It serves as a precursor for synthesizing heterocyclic systems, such as triazolophthalazines, via nucleophilic substitutions or cyclization reactions . Substituents on the pyrazine ring significantly influence reactivity; for example, electron-withdrawing groups (e.g., nitro) reduce yields in aminodehalogenation reactions due to decreased amine basicity , while electron-donating substituents (e.g., alkyl or aryl groups) modulate intramolecular charge transfer (ICT) and electrochemical properties .

Properties

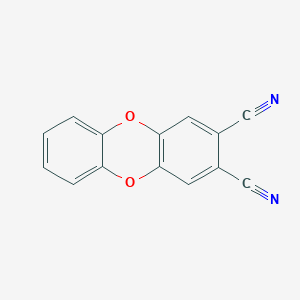

Molecular Formula |

C14H6N2O2 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

dibenzo-p-dioxin-2,3-dicarbonitrile |

InChI |

InChI=1S/C14H6N2O2/c15-7-9-5-13-14(6-10(9)8-16)18-12-4-2-1-3-11(12)17-13/h1-6H |

InChI Key |

QASYMFFHVIZHGH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C=C(C(=C3)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE typically involves cyano-activated fluoro displacement reactions. This method uses cyanodifluorobenzenes and catechols in dimethylformamide (DMF) at elevated temperatures (around 130°C) in the presence of potassium carbonate . The reaction is highly efficient, often yielding the desired product in nearly quantitative amounts.

Industrial Production Methods

While specific industrial production methods for 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle the toxic reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanide groups into amines or other reduced forms.

Substitution: The cyanide groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often requiring a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry: It can be used as a precursor for synthesizing more complex organic molecules.

Biology: Its interactions with biological systems can be studied to understand its effects at the molecular level.

Medicine: Research into its potential therapeutic applications or toxicological effects can provide insights into its safety and efficacy.

Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism by which 3-CYANODIBENZO[B,E][1,4]DIOXIN-2-YL CYANIDE exerts its effects is not fully understood. it is likely to involve interactions with cellular proteins and enzymes, potentially disrupting normal cellular functions. The compound may bind to specific molecular targets, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis of Dicarbonitrile Analogues

Functional and Application-Based Comparisons

Photophysical Properties

- Naphthalene-2,3-dicarbonitrile Derivatives: 6,7-Disubstituted variants form naphthalocyanines for nonlinear optics and photoacoustic imaging .

- Pyrazine-2,3-dicarbonitrile Derivatives: Electron-donor-acceptor systems (e.g., DCDPP-2TPA) exhibit aggregation-induced emission (AIE) for nanoparticle-based sensing .

Substituent Effects on Reactivity and Properties

- Electron-Withdrawing Groups (EWGs): Nitro substituents reduce nucleophilicity and reaction yields in pyrazine derivatives (e.g., 3-nitrobenzylamino derivative: 17% yield) .

- Electron-Donating Groups (EDGs): Alkyl/aryl amines enhance ICT in donor-acceptor systems, as seen in electrochemical studies .

- Steric Effects: Bulky substituents (e.g., diphenylamino) hinder synthesis due to poor nucleophilic displacement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.